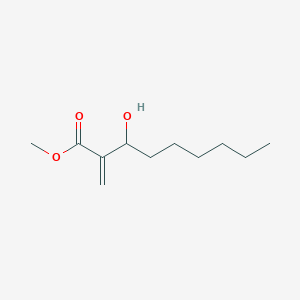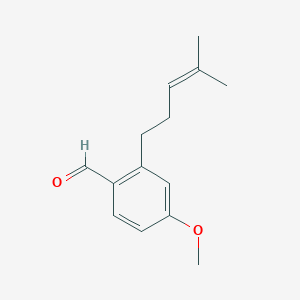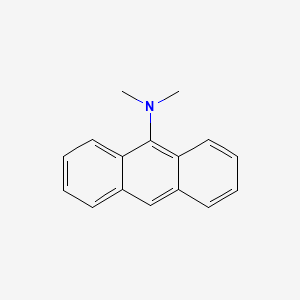![molecular formula C20H23NO2S B12544748 2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one CAS No. 144482-66-6](/img/structure/B12544748.png)
2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one is a chemical compound known for its unique structure and properties. It belongs to the class of thioxanthenes, which are sulfur-containing analogs of xanthones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one typically involves the reaction of thioxanthone with 3-(diethylamino)propyl chloride in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other thioxanthene derivatives.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including antipsychotic and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties .
Wirkmechanismus
The mechanism of action of 2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit P-glycoprotein, which plays a role in drug resistance in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(Diethylamino)ethyl]-amino-4-propoxy-9H-thioxanthen-9-one
- 4-[3-(Diethylamino)propoxy]benzaldehyde
- 1-(4-(3-Diethylamino-HO-propoxy)-propoxy-ME-PH)-propan-one
Uniqueness
2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one stands out due to its unique combination of a thioxanthene core with a diethylamino propoxy side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
144482-66-6 |
|---|---|
Molekularformel |
C20H23NO2S |
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
2-[3-(diethylamino)propoxy]thioxanthen-9-one |
InChI |
InChI=1S/C20H23NO2S/c1-3-21(4-2)12-7-13-23-15-10-11-19-17(14-15)20(22)16-8-5-6-9-18(16)24-19/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3 |
InChI-Schlüssel |
PZXHPHKZEKBSRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCOC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid](/img/structure/B12544665.png)




![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-](/img/structure/B12544706.png)




![Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B12544725.png)
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile](/img/structure/B12544727.png)


